3-(Piperazin-1-yl)oxolane-3-carboxamide is a synthetic organic compound belonging to the class of oxolane carboxamides. This compound features a piperazine ring, which is a six-membered saturated heterocyclic amine, linked to an oxolane (tetrahydrofuran) structure and a carboxamide functional group. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound can be classified under the broader category of heterocyclic compounds due to the presence of nitrogen in its ring structure. It is often synthesized for research purposes and has been referenced in various chemical databases and patents, indicating its relevance in scientific studies and potential therapeutic applications .
The synthesis of 3-(Piperazin-1-yl)oxolane-3-carboxamide typically involves several key steps:
3-(Piperazin-1-yl)oxolane-3-carboxamide can undergo various chemical reactions:
While specific mechanisms of action for 3-(Piperazin-1-yl)oxolane-3-carboxamide are not extensively documented, compounds with similar structures often interact with biological targets through:
Research into related compounds suggests potential applications in treating neurological disorders and other conditions where receptor modulation is beneficial.
The physical properties include:
Chemical properties include:
Data from chemical databases indicate that this compound has been characterized for its stability and reactivity profiles, which are essential for predicting its behavior in biological systems .
3-(Piperazin-1-yl)oxolane-3-carboxamide has potential applications in several scientific fields:
The convergent assembly of the oxolane-piperazine hybrid core relies on strategic cyclization methodologies. Epoxide ring-opening represents a high-yielding approach, where 3-oxetanone derivatives react with piperazine under mild Lewis acid catalysis (e.g., Zn(OTf)₂) to yield 3-(piperazin-1-yl)oxolane intermediates. This method exploits the strain inherent in the oxirane ring, achieving >85% conversion at 60°C within 6 hours [9]. Alternatively, multicomponent reactions like the Ugi-4CR enable simultaneous core formation and functionalization; combining oxolane-3-carboxylic acid, Boc-piperazine, an isocyanide, and an aldehyde generates advanced precursors in a single step, though with moderate diastereoselectivity (d.r. ~3:1) [4]. For enantioselective synthesis, catalytic asymmetric decarboxylative allylation of N-protected piperazinones followed by oxolane installation affords chiral building blocks with >90% ee when using Pd(0) and chiral PHOX ligands [4].
Table 1: Cyclization Methods for Core Assembly
Method | Reagents/Conditions | Yield (%) | Key Advantage |
---|---|---|---|
Epoxide ring-opening | 3-Oxetanone, piperazine, Zn(OTf)₂, 60°C | 85-92 | Atom economy, minimal byproducts |
Ugi-4CR | Oxolane-3-COOH, Boc-piperazine, R-NC, R-CHO | 65-75 | Convergent, generates complexity |
Asymmetric alkylation | Pd(0)/(R)-PHOX, allyl carbonate | 70-80 | High enantioselectivity (ee >90%) |
Nucleophilic substitution is pivotal for introducing the oxolane moiety to the piperazine ring. Aromatic substitution (SNAr) dominates when electron-deficient pyrimidine or pyridine scaffolds are involved, as seen in kinase inhibitor syntheses [1]. For example, 4,6-dichloro-2-methylpyrimidine reacts selectively at C4 with N-Boc-piperazine in DMF at 25°C, followed by oxolane coupling at C6. Aliphatic substitution employs activated halides like 3-bromooxolane-3-carboxylates, requiring phase-transfer catalysts (e.g., tetrabutylammonium iodide) to enhance reactivity in biphasic toluene/water systems [9]. Key challenges include regioselectivity in unsymmetrical piperazines and epimerization at C3 of the oxolane. Recent advances utilize Smiles rearrangement to circumvent steric hindrance: initial N-alkylation at a less hindered piperazine nitrogen, followed by intramolecular transfer to the oxolane via sulfonate intermediates, improves yields by 15–20% [9].
Table 2: Nucleophilic Substitution Approaches
Substrate Type | Conditions | Yield (%) | Regioselectivity Control |
---|---|---|---|
Aromatic (SNAr) | DMF, K₂CO₃, 25°C, 12h | 80-88 | Electron-withdrawing group positioning |
Aliphatic (SN2) | Toluene/H₂O, Bu₄NI, 80°C, 8h | 70-78 | Phase-transfer catalysis |
Smiles rearrangement | DCM, DIEA, 40°C, 24h | 85-90 | Avoids steric congestion |
Carboxamide installation demands precision to avoid racemization and ensure high fidelity. Coupling agent selection is critical: phosphonium salts (PyBOP) and aminium reagents (HATU) outperform carbodiimides (DIC) in suppressing epimerization at the C3 stereocenter, particularly for sterically hindered oxolane carboxylic acids. HATU-mediated couplings in DMF with HOAt as an additive achieve near-quantitative yields (>95%) at 0°C within 2 hours [6]. Solvent optimization is equally vital; switching from DMF to THF reduces competitive imide formation during solid-phase synthesis, as demonstrated in nanodiamond-supported peptide couplings [8]. For acid-sensitive intermediates, in situ activation using T3P (propylphosphonic anhydride) in ethyl acetate provides milder conditions, yielding 88–92% product with <1% racemization. Pre-activation protocols—forming acyl fluorides from oxolane acids using TFFH (tetramethylfluoroformamidinium hexafluorophosphate)—enable couplings with weakly nucleophilic anilines, expanding substrate scope [6].
Solid-phase synthesis (SPS) leverages functionalized resins for iterative assembly. Rink amide MBHA resin immobilizes the oxolane carboxylate, enabling piperazine coupling via HATU/DIEA activation, followed by on-resin carboxamide formation [8]. Key advantages include:
Solution-phase synthesis offers scalability but faces purification hurdles. A typical route involves:
Table 3: Synthesis Platform Comparison
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale Limit | <5 mmol (resin capacity) | >100 mmol |
Purity (Crude) | >90% (automated protocols) | 60-75% (requires chromatography) |
Throughput | High (parallel synthesis) | Moderate |
Key Limitation | Resin incompatibility with organometallics | Purification bottlenecks |
Scalable production confronts three primary bottlenecks:
Integrated process solutions include telescoping the SNAr and carboxamide coupling steps without isolating the amino intermediate, boosting overall yield from 45% to 68% in kilogram-scale batches [7]. Continuous flow hydrogenation of nitro intermediates using Pd/C cartridges further enhances safety and efficiency.
Table 4: Scalability Challenges and Mitigation Strategies
Challenge | Impact on Yield | Mitigation Strategy |
---|---|---|
High-cost chiral catalysts | Increases COGM by 30-40% | Ligand immobilization or recycling |
Intermediate polarity overlap | 20-35% loss per step | Crystallization-driven purification |
Oxolane hydrolysis | 15-25% yield reduction | Anhydrous workup protocols |
Heavy metal contamination | Fails quality specs | Flow-through chelating resins |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8